2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a compound with the CAS Number: 1487355-69-0 . It has a molecular weight of 234.15 . The compound is also known as CPD. It has recently gained attention in scientific research due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular formula of this compound is C14H23BO2 . The InChI Code is 1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h12H,5-6,8-10H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Scientific Research Applications
Chain-Growth Polymerization in Polymer Synthesis
A study by Yokoyama et al. (2007) explored the palladium-catalyzed polycondensation of a related compound, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its utility in chain-growth polymerization mechanisms for synthesizing well-defined polyfluorenes with narrow molecular weight distributions. This research indicates the compound's potential role in initiating controlled polymerization processes, suggesting a broader applicability of similar boronate esters in precision polymer synthesis (Yokoyama et al., 2007).
Synthesis of Modified Phenylboronic Acid Derivatives
Spencer et al. (2002) described the synthesis of modified phenylboronic acid derivatives, including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, highlighting their inhibitory activity against serine proteases. This research showcases the compound's utility in creating biologically active molecules, potentially for therapeutic applications (Spencer et al., 2002).
Precision Synthesis of Conductive Polymers
Research by Yokozawa et al. (2011) on the catalyst-transfer Suzuki-Miyaura coupling polymerization of a similar dioxaborolane derivative underscores its significance in synthesizing conductive polymers like poly(3-hexylthiophene) with high regioregularity and narrow molecular weight distributions. This work points to the importance of such boronate esters in the precision synthesis of materials with desirable electrical properties (Yokozawa et al., 2011).
Mechanistic Insights into Asymmetric Synthesis
A study by Wang et al. (2011) employing density functional theory to investigate the asymmetric Simmons-Smith cyclopropanation using a chiral dioxaborolane ligand offers deep mechanistic insights into enantioselective synthesis processes. This research highlights the compound's role in understanding and developing asymmetric synthetic strategies (Wang et al., 2011).
Development of General Propargylation Reagents
Fandrick et al. (2012) detailed the preparation of a propargylation reagent, showcasing a scalable process involving a related dioxaborolane. This work demonstrates the compound's utility in streamlining synthetic routes for the efficient production of key intermediates in organic synthesis (Fandrick et al., 2012).
Photoluminescence and Base Doping in Polyfluorenes
Research by Ranger et al. (1997) on the synthesis of well-defined poly(2,7-fluorene) derivatives using palladium-catalyzed couplings introduces the role of dioxaborolane derivatives in producing materials with promising photophysical and electrical properties for blue-light-emitting devices (Ranger et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
2-(3-cyclopentylprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h12H,5-6,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBSOBABPKVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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